
ANTIMONY ARSENITE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANTIMONY ARSENITE is a chemical compound that contains antimony in the +3 oxidation state and arsenic
Vorbereitungsmethoden
The preparation of ANTIMONY ARSENITE typically involves the reaction of antimony trichloride (SbCl3) with arsenic trioxide (As2O3) under controlled conditions. The reaction is carried out in a suitable solvent, such as hydrochloric acid, at elevated temperatures to ensure complete reaction. Industrial production methods may involve the use of high-purity starting materials and advanced purification techniques to obtain the desired compound with minimal impurities .
Analyse Chemischer Reaktionen
ANTIMONY ARSENITE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as antimony(V) compounds, using strong oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to elemental antimony using reducing agents like aluminum or iron.
Substitution: It can undergo substitution reactions with halogens to form antimony trihalides, such as antimony trichloride (SbCl3) or antimony tribromide (SbBr3).
Precipitation: It can form precipitates with hydroxide ions, resulting in the formation of antimony hydroxide (Sb(OH)3) .
Wissenschaftliche Forschungsanwendungen
ANTIMONY ARSENITE has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Antimony compounds have been investigated for their therapeutic potential, particularly in the treatment of diseases such as leishmaniasis and certain types of cancer .
Industry: It is used in the production of flame retardants, semiconductors, and other advanced materials
Wirkmechanismus
The mechanism of action of ANTIMONY ARSENITE involves its interaction with cellular components, leading to various biochemical effects. In biological systems, it can interact with proteins and enzymes, inhibiting their function and leading to cell death. This property is particularly useful in the treatment of parasitic infections and cancer .
Vergleich Mit ähnlichen Verbindungen
ANTIMONY ARSENITE can be compared with other similar compounds such as:
Arsenic trioxide (As2O3): Both compounds contain arsenic, but arsenic trioxide is more commonly used in medicine, particularly in the treatment of acute promyelocytic leukemia.
Antimony trichloride (SbCl3): This compound is similar in that it contains antimony in the +3 oxidation state, but it is used more commonly as a reagent in chemical synthesis.
Bismuth compounds: Bismuth compounds share some chemical properties with antimony compounds and are used in similar applications, such as in medicine and industry .
This compound stands out due to its unique combination of antimony and arsenic, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
28980-48-5 |
---|---|
Molekularformel |
AsO3Sb |
Molekulargewicht |
244.679 |
IUPAC-Name |
antimony(3+);trioxidoarsane |
InChI |
InChI=1S/AsO3.Sb/c2-1(3)4;/q-3;+3 |
InChI-Schlüssel |
KITYUHRIBRSPDS-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-].[Sb+3] |
Synonyme |
SbAsO3, Antimony arsenic oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.